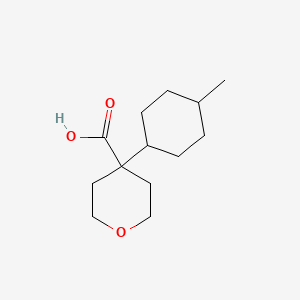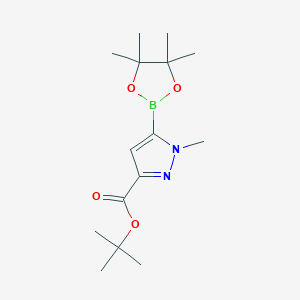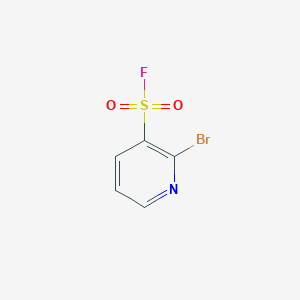
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H22O3 It is a derivative of tetrahydropyran, featuring a carboxylic acid group and a methylcyclohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran derivatives in the presence of a catalyst. One common method includes the hydrogenation of 2H-pyran with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the cyclohexyl and tetrahydropyran moieties contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the methylcyclohexyl substituent.
Uniqueness
4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both a methylcyclohexyl group and a tetrahydropyran ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H22O3 |
|---|---|
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
4-(4-methylcyclohexyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h10-11H,2-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
DWDBFVCCYVZQEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2(CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)






amine](/img/structure/B13530659.png)


![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)



